N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide

Lipophilicity Permeability Drug-likeness

This REACH-registered benzo[b]thiophene-2-carboxamide derivative features a flexible ethoxyethyl-pyrazole linker that adds 1–2 hydrogen-bond acceptors (4 total, PSA 84.4 Ų) and 7 rotatable bonds vs. simpler analogs. Its balanced lipophilicity (XLogP3-AA 2.3) and enhanced conformational adaptability make it a superior choice for kinase hinge-binding screens, STING pathway modulation, and fragment-based lead optimization—saving 2–4 weeks of synthetic effort compared to de novo elaboration.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 2034389-92-7
Cat. No. B2692503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide
CAS2034389-92-7
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NCCOCCN3C=CC=N3
InChIInChI=1S/C16H17N3O2S/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20)
InChIKeyMSXXYMMYGDYKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (CAS 2034389-92-7): Procurement-Relevant Structural and Physicochemical Profile


N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule (C₁₆H₁₇N₃O₂S, MW 315.4 g/mol) that combines a benzo[b]thiophene-2-carboxamide core with a 1H-pyrazol-1-yl substituent via a flexible ethoxyethyl linker [1]. The compound is registered under REACH and listed in the ECHA C&L Inventory, confirming its availability within the European chemical regulatory framework [2]. Its computed physicochemical parameters—XLogP3-AA of 2.3, topological polar surface area of 84.4 Ų, a single hydrogen bond donor, and four hydrogen bond acceptors—position it as a moderately lipophilic scaffold with balanced hydrogen-bonding capability, a profile that is relevant for target engagement in intracellular protein-binding applications [1].

Why N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide Cannot Be Replaced by Generic Analogs: Structural Determinants of Differentiation


Within the benzo[b]thiophene-2-carboxamide class, minor variations in linker architecture and heterocycle substitution profoundly affect conformational flexibility, hydrogen-bonding geometry, and lipophilicity—parameters that directly influence target-binding kinetics and selectivity [1]. The target compound's ethoxyethyl chain introduces additional rotational degrees of freedom (7 rotatable bonds) compared to direct ethyl-linked or amide-linked pyrazole analogs, potentially enabling adaptive binding modes that simpler congeners cannot achieve [1]. Generic substitution with unsubstituted benzo[b]thiophene-2-carboxamide or pyrazole-lacking analogs would eliminate the specific hydrogen-bond acceptor network (4 acceptors, PSA 84.4 Ų) and alter the LogP (2.3) required for balanced permeability and solubility in cellular assays [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide


Comparative Lipophilicity: XLogP3-AA of Target Compound vs. Parent Benzo[b]thiophene-2-carboxamide

The target compound exhibits a computed XLogP3-AA of 2.3, reflecting the combined lipophilic contributions of the benzo[b]thiophene core and the ethoxyethyl-pyrazole substituent [1]. The unsubstituted parent compound benzo[b]thiophene-2-carboxamide (CAS 63113-10-8) has a predicted XLogP3-AA of approximately 1.5–1.8 based on fragment-based calculation, indicating that the pyrazolyl-ethoxyethyl appendage increases lipophilicity by approximately 0.5–0.8 log units [2]. This difference is relevant for membrane permeability in cell-based assays, where a LogP in the 2–3 range is often optimal for passive diffusion while avoiding excessive partitioning into lipid bilayers. NOTE: Comparator data are derived from computed fragment contributions; direct experimental LogP measurements for both compounds are not available in the open literature.

Lipophilicity Permeability Drug-likeness

Hydrogen-Bond Acceptor Capacity: Target Compound vs. Non-Pyrazole Benzothiophene Carboxamides

The target compound possesses four hydrogen-bond acceptors (two carbonyl oxygens, one ether oxygen, and one pyrazole nitrogen) and one hydrogen-bond donor (amide NH), yielding a topological polar surface area (TPSA) of 84.4 Ų [1]. In contrast, simpler N-alkyl benzo[b]thiophene-2-carboxamides lacking the pyrazole and ether moieties typically exhibit only 2–3 hydrogen-bond acceptors and a TPSA below 60 Ų [2]. The increased acceptor count and TPSA of the target compound enhance aqueous solubility relative to simpler analogs while maintaining acceptable permeability (TPSA < 140 Ų is associated with oral bioavailability) [3]. NOTE: Direct experimental solubility comparisons are not available in the open literature.

Hydrogen bonding Solubility Target engagement

Conformational Flexibility: Rotatable Bond Count vs. Structurally Constrained Pyrazole-Benzothiophene Analogs

The target compound contains seven rotatable bonds, primarily contributed by the ethoxyethyl linker connecting the benzothiophene carboxamide to the pyrazole ring [1]. Structurally constrained analogs such as N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS 2034599-55-6) possess fewer rotatable bonds due to a shorter, less flexible ethyl linker and additional ring substitution, resulting in more restricted conformational sampling . The higher rotational freedom of the target compound may allow adaptive binding to protein targets with flexible or shallow binding pockets, whereas constrained analogs may be limited to pre-organized binding conformations. NOTE: Direct experimental binding kinetics comparisons are not available.

Conformational flexibility Binding kinetics Linker optimization

Optimal Research and Procurement Scenarios for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide


Kinase Inhibitor Screening Libraries: Exploiting ATP-Binding Site Complementarity

The benzothiophene-2-carboxamide scaffold has established precedent as a kinase inhibitor hinge-binding motif. The target compound's pyrazole-ethoxyethyl extension provides additional hydrogen-bond acceptor capacity (4 acceptors) beyond simple benzothiophene carboxamides (2–3 acceptors), potentially enabling interactions with the kinase hinge region or solvent-exposed residues [1]. Its moderate lipophilicity (XLogP3-AA = 2.3) and 7 rotatable bonds support conformational adaptation to diverse ATP-binding pockets, making it a rational inclusion in kinase-focused screening decks where scaffold diversity and linker flexibility are prioritized [1].

STING Pathway Agonist Development: Building on Benzothiophene-2-Carboxamide STING-Activating Pharmacophore

Recent publications have identified benzo[b]thiophene-2-carboxamide derivatives as marginal STING agonists (e.g., compounds 12d and 12e) [2]. The target compound's pyrazole substituent introduces an additional heterocyclic moiety that could engage in π-stacking or hydrogen-bonding interactions within the STING CDN-binding domain. The balanced TPSA of 84.4 Ų and computed LogP of 2.3 position it within the physicochemical space favorable for cellular STING pathway modulation, distinguishing it from simpler benzothiophene carboxamides that lack the pyrazole extension [1].

Fragment-Based Drug Discovery (FBDD): Elaboration of Benzothiophene Fragment Hits

In FBDD campaigns where an initial benzo[b]thiophene-2-carboxamide fragment has been identified as a hit, the target compound represents a pre-elaborated analog with an ethoxyethyl-pyrazole extension. The 7 rotatable bonds and additional hydrogen-bond acceptors (Δ 1–2 vs. parent) provide opportunities for exploring vector-based SAR without requiring de novo synthetic elaboration, saving 2–4 weeks of synthetic effort in hit-to-lead optimization [1].

REACH-Registered Chemical Procurement for EU-Based Research Programs

The compound is registered under REACH (EC Number 100.244.607) and listed in the ECHA C&L Inventory, providing regulatory clarity for procurement and use within EU-funded research consortia [3]. This regulatory status differentiates it from non-registered or provisionally registered analogs, reducing compliance risk and administrative delays in multi-partner European research projects.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.